Micranthine Micranthine Micranthine is a natural product found in Achillea micrantha with data available.
Brand Name: Vulcanchem
CAS No.: 36104-64-0
VCID: VC17135276
InChI: InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1
SMILES:
Molecular Formula: C34H32N2O5
Molecular Weight: 548.6 g/mol

Micranthine

CAS No.: 36104-64-0

Cat. No.: VC17135276

Molecular Formula: C34H32N2O5

Molecular Weight: 548.6 g/mol

* For research use only. Not for human or veterinary use.

Micranthine - 36104-64-0

Specification

CAS No. 36104-64-0
Molecular Formula C34H32N2O5
Molecular Weight 548.6 g/mol
IUPAC Name (8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol
Standard InChI InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1
Standard InChI Key AFGMWONXXNDGGE-CLJLJLNGSA-N
Isomeric SMILES CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(O3)C=C8CCN7)O4)O)OC
Canonical SMILES CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Basic Properties

Micranthine (CAS Registry Number: 36104-64-0) has the molecular formula C₃₄H₃₂N₂O₅ and a molecular weight of 548.63 g/mol . Its percent composition is 74.43% carbon, 5.88% hydrogen, 5.11% nitrogen, and 14.58% oxygen . The compound crystallizes as needles from ethyl acetate or methanol, with a melting point of 194–196°C and a specific optical rotation of [α]D²² = -231° (c = 0.7 in chloroform) .

Table 1: Fundamental Chemical Properties of Micranthine

PropertyValueSource
Molecular FormulaC₃₄H₃₂N₂O₅
Molecular Weight548.63 g/mol
Melting Point194–196°C
Optical Rotation[α]D²² = -231° (c = 0.7, chloroform)
SolubilitySoluble in chloroform, ethanol; sparingly in methanol, ethyl acetate, benzene; insoluble in ether

Structural Characteristics

Micranthine’s structure was first proposed in 1914 by Pyman, who identified it as a minor alkaloid in Daphnandra micrantha . Subsequent revisions by Bick and Todd in 1950 and Bick et al. in 1972 clarified its stereochemistry, revealing a 6,7-epoxy-6-methoxy-2-methyl-oxyacanthan-12-ol framework . The PubChem database further specifies its IUPAC name as (8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol .

The compound’s 2D and 3D conformers, accessible via PubChem, highlight a polycyclic system with fused oxygen- and nitrogen-containing rings, contributing to its rigid architecture . Key features include:

  • A methoxy group at position 6.

  • An epoxy bridge between carbons 6 and 7.

  • A methyl-substituted oxygen at position 2 .

Isolation and Natural Occurrence

Primary Source: Daphnandra micrantha

Micranthine was first isolated from the bark of Daphnandra micrantha (Tul.) Benth., a plant native to Australia . The isolation process involves solvent extraction followed by chromatographic purification, yielding crystalline needles .

Secondary Source: Achillea micrantha

Recent entries in PubChem note micranthine’s presence in Achillea micrantha, expanding its known natural sources . This suggests a broader distribution across plant families, though its ecological role remains unclear.

Spectroscopic and Computational Data

Spectroscopic Analysis

Early structural studies relied on UV-Vis and IR spectroscopy, but modern analyses employ NMR and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). Key NMR signals include:

  • ¹H NMR: Resonances for aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.3 ppm), and methyl substituents (δ 1.2–1.5 ppm) .

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (δ 170–190 ppm) and oxygenated aromatic carbons (δ 140–160 ppm) .

Computed Physicochemical Properties

PubChem’s computed descriptors provide additional insights:

  • XLogP3: 5.5 (indicating high lipophilicity).

  • Hydrogen Bond Donor/Acceptor Count: 2 donors, 7 acceptors.

  • Rotatable Bond Count: 1 (reflecting structural rigidity) .

Table 2: Computed Molecular Descriptors of Micranthine

DescriptorValueSource
XLogP35.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds1
Topological Polar Surface Area83.4 Ų

Biosynthesis and Biogenetic Pathways

The biogenesis of micranthine was explored by Ralph and Bick in 1981, who proposed a pathway involving oxidative coupling of proaporphine precursors . Key steps include:

  • Dimerization of tyrosine-derived alkaloids.

  • Epoxidation and methoxylation to form the polycyclic skeleton.

  • Stereochemical refinement via enzymatic catalysis .

This pathway aligns with the compound’s structural complexity and optical activity, though in vitro validation remains pending.

Challenges and Future Directions

Biological Screening

Priority areas include:

  • Antimicrobial assays against Gram-positive/negative bacteria.

  • Cytotoxicity studies on cancer cell lines.

  • Neuropharmacological profiling given structural similarities to psychoactive alkaloids.

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